molecular formula C18H16Br2N2O5 B15150161 4-{[(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid

4-{[(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid

Cat. No.: B15150161
M. Wt: 500.1 g/mol
InChI Key: MBDTVPOQLIBKGE-UHFFFAOYSA-N
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Description

4-(2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}ACETAMIDO)BENZOIC ACID is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

The synthesis of 4-(2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}ACETAMIDO)BENZOIC ACID involves several steps, typically starting with the preparation of the tricyclic core. This core is synthesized through a series of cyclization reactions, often involving the use of brominating agents to introduce the dibromo functionality. The final step involves the acylation of the tricyclic core with benzoic acid derivatives under specific reaction conditions to yield the target compound .

Chemical Reactions Analysis

4-(2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}ACETAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms, forming new compounds. Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

4-(2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}ACETAMIDO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}ACETAMIDO)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-(2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}ACETAMIDO)BENZOIC ACID include:

These comparisons highlight the unique structural features and potential applications of 4-(2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}ACETAMIDO)BENZOIC ACID.

Properties

Molecular Formula

C18H16Br2N2O5

Molecular Weight

500.1 g/mol

IUPAC Name

4-[[2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C18H16Br2N2O5/c19-14-9-5-10(15(14)20)13-12(9)16(24)22(17(13)25)6-11(23)21-8-3-1-7(2-4-8)18(26)27/h1-4,9-10,12-15H,5-6H2,(H,21,23)(H,26,27)

InChI Key

MBDTVPOQLIBKGE-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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